molecular formula C19H18ClN3OS B2508651 N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1207024-81-4

N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2508651
CAS No.: 1207024-81-4
M. Wt: 371.88
InChI Key: PIPFITVCVYWTAK-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thioacetamides This compound is characterized by the presence of a chlorophenyl group, an imidazole ring, and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine derivative under acidic conditions.

    Thioacetamide Formation: The thioacetamide moiety is introduced by reacting the imidazole derivative with thioacetic acid in the presence of a dehydrating agent such as phosphorus pentoxide.

    Chlorophenyl Substitution: The final step involves the substitution of the chlorophenyl group onto the thioacetamide intermediate using a suitable chlorinating agent like thionyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield corresponding amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, thiols, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth and survival.

Comparison with Similar Compounds

N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide can be compared with other similar compounds, such as:

    N-(3-chlorophenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide: Lacks the p-tolyl group, resulting in different chemical properties and biological activities.

    N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanamide: Contains an ethanamide group instead of an acetamide group, affecting its reactivity and applications.

The unique structure of this compound, particularly the presence of the p-tolyl group and the thioacetamide moiety, distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[1-methyl-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c1-13-6-8-14(9-7-13)17-11-21-19(23(17)2)25-12-18(24)22-16-5-3-4-15(20)10-16/h3-11H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPFITVCVYWTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C)SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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